

# Comparing the combustion energy of linear vs. branched C9H20 isomers

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## Compound of Interest

Compound Name: **2,2,4-Trimethylhexane**

Cat. No.: **B107784**

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A comparative analysis of the combustion energy between linear and branched-chain isomers of nonane (C9H20) is crucial for applications in fuel science and chemical engineering. The degree of branching in the molecular structure of an alkane influences its thermodynamic stability, which in turn affects its heat of combustion. Generally, more highly branched alkanes are more stable and, therefore, release less energy upon combustion compared to their linear counterparts. This guide provides experimental data on the standard enthalpy of combustion for n-nonane and several of its branched isomers, details the experimental protocol for these measurements, and presents a logical workflow for such a comparative study.

## Combustion Energy of C9H20 Isomers: A Comparative Analysis

The following table summarizes the standard liquid enthalpy of combustion ( $\Delta\text{H}^\circ_{\text{liquid}}$ ) for the linear C9H20 isomer, n-nonane, and several of its branched isomers. The data consistently shows that branched isomers have a less negative enthalpy of combustion, indicating greater stability and lower energy release during combustion.

Isomer Structure	IUPAC Name	Structure Type	Standard Enthalpy of Combustion ( $\Delta cH^\circ_{\text{liquid}}$ ) (kJ/mol)
<chem>CH3(CH2)7CH3</chem>	n-Nonane	Linear	-6125
<chem>CH3CH(CH3)(CH2)5CH3</chem>	2-Methyloctane	Branched	-6118.3 ± 1.1
<chem>CH3CH2CH(CH3)(CH2)4CH3</chem>	3-Methyloctane	Branched	-6117.0 ± 1.1
<chem>(CH3)3C(CH2)4CH3</chem>	2,2-Dimethylheptane	Branched	-6109.8 ± 1.2

Note: Specific experimental data for the standard enthalpy of combustion for 3,3-dimethylheptane and 2,3,4-trimethylhexane were not readily available in the consulted databases.

## Experimental Protocol: Determination of Heat of Combustion

The experimental determination of the heat of combustion for liquid hydrocarbons like C9H20 isomers is typically performed using an oxygen bomb calorimeter. The procedure involves burning a known mass of the sample in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is measured.

### Key Steps in Bomb Calorimetry:

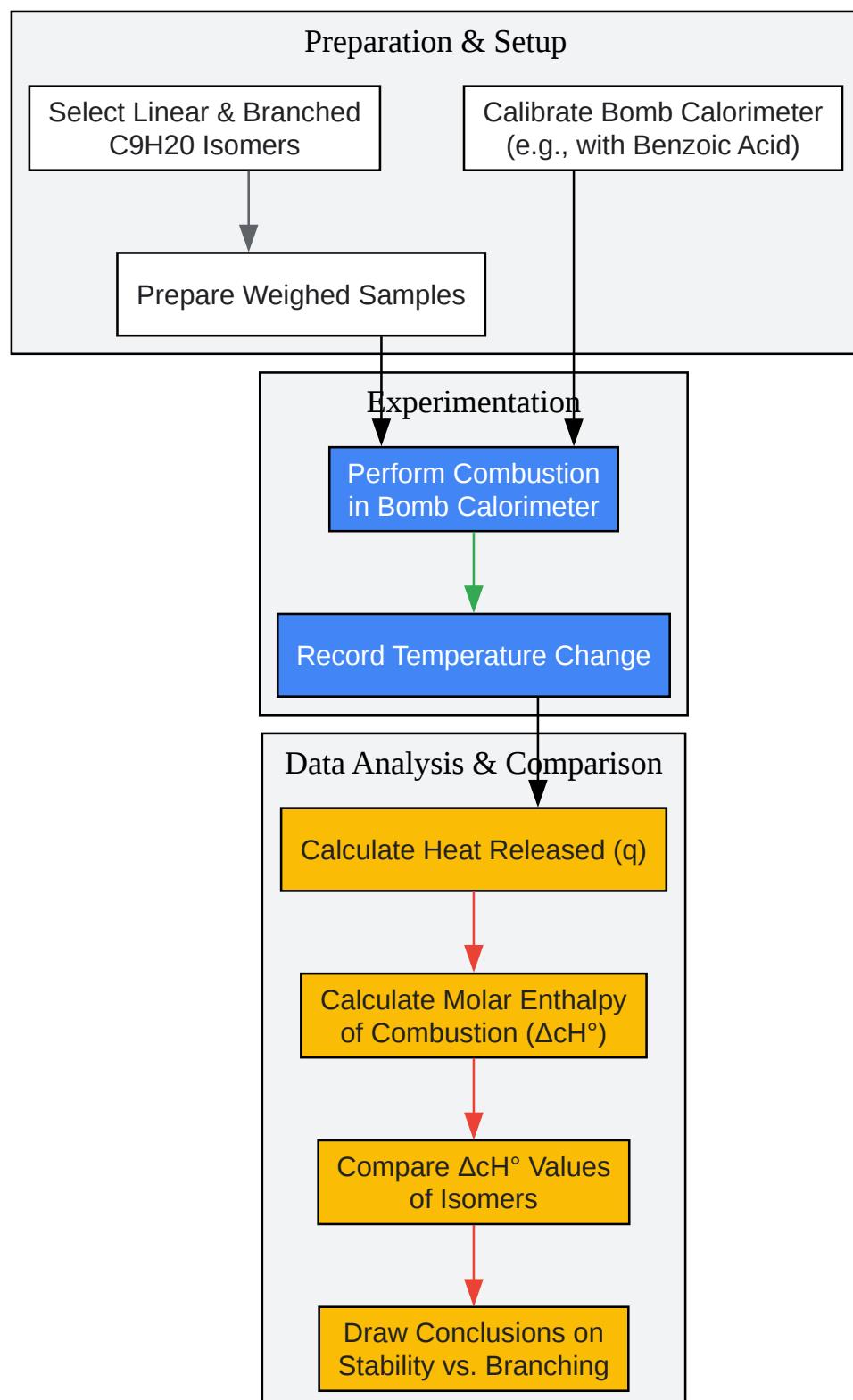
- Calibration of the Calorimeter:
  - The heat capacity of the calorimeter system (including the bomb, water, and other components) must be determined.
  - This is achieved by combusting a known mass of a standard substance with a precisely known heat of combustion, typically benzoic acid.

- The temperature rise from the combustion of the standard allows for the calculation of the calorimeter's heat capacity (Ccal).
- Sample Preparation:
  - A precise mass (typically 0.5 - 1.0 grams) of the liquid C9H20 isomer is weighed into a crucible.
  - A fuse wire of known length and mass is attached to the electrodes of the bomb, with the wire either submerged in the liquid sample or positioned just above it.
- Assembly and Pressurization:
  - The crucible containing the sample is placed inside the bomb.
  - The bomb is sealed and then filled with high-purity oxygen to a pressure of approximately 25-30 atm.
- Combustion and Temperature Measurement:
  - The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket.
  - The initial temperature of the water is recorded at regular intervals to establish a baseline.
  - The sample is ignited by passing an electric current through the fuse wire.
  - The temperature of the water is recorded at regular intervals as it rises, until a maximum temperature is reached and the system begins to cool.
- Data Analysis and Calculation:
  - The corrected temperature rise ( $\Delta T$ ) is determined by accounting for any heat exchange with the surroundings.
  - The total heat released ( $q_{total}$ ) during the combustion is calculated using the formula:  
$$q_{total} = C_{cal} * \Delta T$$

- Corrections are made for the heat released by the combustion of the fuse wire.
- The heat of combustion of the sample at constant volume ( $\Delta U_c$ ) is then calculated per mole of the sample.
- Finally, the enthalpy of combustion ( $\Delta H_c$ ), which is the heat of combustion at constant pressure, is calculated from  $\Delta U_c$  using the relationship:  $\Delta H_c = \Delta U_c + \Delta n_{\text{gas}}RT$  where  $\Delta n_{\text{gas}}$  is the change in the number of moles of gas in the combustion reaction,  $R$  is the ideal gas constant, and  $T$  is the absolute temperature.

## Logical Workflow for Comparison

The following diagram illustrates the logical workflow for comparing the combustion energies of linear versus branched C9H20 isomers.

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